4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid
Description
Properties
Molecular Formula |
C14H15BrN2O3 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
4-[[2-(6-bromoindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20) |
InChI Key |
NMKHGTGISCFSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with Bromoacetic Ester
6-Bromoindole reacts with bromoacetic ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., NaH) to form 2-(6-bromo-1H-indol-1-yl)acetic acid ethyl ester . Hydrolysis with aqueous NaOH yields 2-(6-bromo-1H-indol-1-yl)acetic acid .
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF) or DMF.
Amidation with 4-Aminobutanoic Acid
The acetic acid intermediate undergoes amidation with 4-aminobutanoic acid. Source and provide insights into analogous reactions:
Carbodiimide-Mediated Coupling
-
Activation : 2-(6-Bromo-1H-indol-1-yl)acetic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM).
-
Coupling : 4-Aminobutanoic acid is added, forming the amide bond.
Optimization Notes :
One-Pot Hydrolysis-Amidation
Source describes a bromination-hydrolysis sequence for similar butanoic acid derivatives. While tailored for 4-bromo-2-oxyimino butyric acid, the principles apply:
-
Bromine (1.3 equivalents) in acetyl bromide/ethanol at −10°C to +5°C.
-
Simultaneous bromination and ester hydrolysis reduce side products.
Purification and Characterization
Final purification employs recrystallization or chromatography:
Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 11.23 (s, 1H, indole NH), 7.91 (s, 1H, Ar-H), 4.12 (q, 2H, CH₂CO), 2.16 (t, 2H, CH₂COOH).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Bromine Handling : Excess bromine leads to di-/polybrominated byproducts. Using 1.3 equivalents and low temperatures minimizes this.
-
Amidation Efficiency : EDC/HOBt systems improve coupling yields compared to DCC.
-
Solvent Choice : DMF enhances solubility but complicates removal; THF balances reactivity and ease of workup .
Chemical Reactions Analysis
Types of Reactions
4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in:
- Anticancer Activity: Preliminary studies suggest that 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid may inhibit the proliferation of cancer cells. The indole moiety is known to interact with various cellular targets, potentially leading to apoptosis in malignant cells.
- Antimicrobial Properties: Research indicates that indole derivatives can exhibit significant antimicrobial activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, making this compound a candidate for antibiotic development.
Biological Research
The unique structure of this compound allows it to serve as a molecular probe in biological studies:
- Enzyme Inhibition Studies: The compound's ability to bind to specific enzymes can be leveraged to study enzyme mechanisms and develop inhibitors for therapeutic purposes.
- Receptor Interaction Studies: Its structural characteristics enable it to interact with various receptors, providing insights into receptor-ligand dynamics and potential signaling pathways.
Material Science
In addition to its biological applications, this compound can be utilized in materials science:
- Synthesis of Novel Materials: The compound can act as a building block for synthesizing more complex molecules, which could lead to the development of new materials with unique properties.
- Dyes and Pigments: Due to its chemical structure, it may also find applications in the development of dyes and pigments used in various industrial applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the anticancer properties of various indole derivatives, including this compound. Results indicated that this compound showed promising activity against specific cancer cell lines, suggesting further investigation into its mechanism of action and therapeutic potential.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a leading university evaluated the antimicrobial efficacy of several indole derivatives. The findings revealed that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety can interact with various enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2.1.1. 2-(6-Bromo-4-methoxy-1H-indol-3-yl)acetic acid ()
- Structure : Shares a brominated indole core but differs in substituents: a methoxy group at the 4-position and an acetic acid side chain at the 3-position.
- Methoxy substitution increases electron density on the indole ring, contrasting with the electron-withdrawing bromine in the target compound.
- Implications: The acetic acid side chain may limit metabolic stability compared to the longer butanoic acid chain in the target compound .
2.1.2. 4-((3-Pyridinylcarbonyl)amino)butanoic Acid Derivatives ()
- Structure: Features a pyridine ring instead of an indole, linked via a carbonyl-amide group to butanoic acid.
- Key Differences :
- Pyridine’s nitrogen atom introduces basicity, unlike the neutral indole.
- Bromine in the target compound enhances lipophilicity and steric bulk compared to pyridine.
- Implications : Pyridine derivatives may exhibit distinct solubility profiles (e.g., salt forms like hydrobromide or lithium salts) and receptor selectivity .
Pharmacokinetic and Physicochemical Properties
Research Implications and Limitations
While direct comparative studies on 4-{[(6-Bromo-1H-indol-1-yl)acetyl]amino}butanoic acid are absent in the provided evidence, structural analogs highlight critical trends:
- Indole vs. Pyridine : Indole derivatives may target serotonin-related pathways, whereas pyridine-based compounds could interact with nicotinic receptors.
Limitations : The absence of specific pharmacological or toxicity data for the target compound necessitates caution in extrapolating findings from analogs.
Biological Activity
4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound characterized by its unique structure, which integrates a brominated indole moiety with an acetyl group and a butanoic acid side chain. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C14H15BrN2O3, with a molar mass of approximately 339.18 g/mol .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For instance, indole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and reactive oxygen species (ROS) formation .
Case Study: Cytotoxic Activity
A study evaluating the cytotoxicity of similar indole compounds demonstrated that they could effectively inhibit cell proliferation in colon cancer cell lines (HCT-116). The mechanism involved the induction of apoptosis and disruption of the cell cycle, particularly at the S phase, leading to increased cell death rates .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis via caspase activation |
| Sorafenib | 5.0 | Inhibits tumor growth signaling pathways |
| Gefitinib | 10.0 | EGFR inhibitor |
Anti-Inflammatory Activity
Indole derivatives, including this compound, have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain derivatives significantly reduce the levels of these cytokines in treated cells compared to control groups .
Neuroprotective Effects
There is emerging evidence suggesting that indole derivatives may possess neuroprotective properties. Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Research Findings on Neuroprotection
In a recent investigation, an indole-based compound demonstrated reduced neurotoxicity in neuronal cell cultures exposed to oxidative stressors. The study reported enhanced cell viability and reduced markers of apoptosis when treated with the compound compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances binding affinity to biological targets |
| Acetyl Group | Increases solubility and reactivity |
| Butanoic Acid Side Chain | Facilitates interaction with enzymes/receptors |
Q & A
Q. What are the optimal synthetic routes for 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: Synthesis typically involves sequential steps:
- Indole functionalization : Protect the indole nitrogen (e.g., using Boc groups) to avoid side reactions during bromination or acetylation. Bromination at the 6-position can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions .
- Acetylation : React 6-bromo-1H-indole with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C to form the acetylated intermediate.
- Amidation : Couple the acetylated indole with 4-aminobutanoic acid using carbodiimides (EDC/HOBt) in dimethylformamide (DMF) at room temperature for 12–24 hours .
- Purification : Employ reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to isolate the product. Monitor reaction progress via TLC (silica gel, UV visualization) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR in deuterated DMSO to confirm the acetylated indole backbone and butanoic acid linkage. The 6-bromo substituent produces distinct deshielding in aromatic protons .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode verifies the molecular ion peak (expected m/z: 353.02 for CHBrNO).
- HPLC-UV : Purity assessment at 254 nm with a C18 column (retention time: ~8.5 min under isocratic 60% acetonitrile) .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
Methodological Answer:
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products (e.g., deacetylated or hydrolyzed derivatives) are monitored via HPLC .
- Light sensitivity : Store in amber vials at -20°C under nitrogen to prevent photodegradation of the bromoindole moiety .
- pH-dependent hydrolysis : Avoid aqueous solutions at extreme pH (<3 or >9) to minimize cleavage of the amide bond .
Advanced Research Questions
Q. What in vitro assay designs are recommended to evaluate this compound’s activity against indole-dependent enzymatic targets (e.g., tryptophan hydroxylase)?
Methodological Answer:
- Enzyme inhibition assays : Use recombinant tryptophan hydroxylase in a spectrophotometric assay (280 nm) to monitor substrate depletion. Include positive controls (e.g., p-chlorophenylalanine) and dose-response curves (IC determination) .
- Cell-based models : Treat HT-29 cells (human colorectal adenocarcinoma) with the compound (1–100 µM) and measure intracellular serotonin levels via ELISA to assess indole pathway modulation .
Q. How can computational modeling predict the compound’s binding affinity to bromodomain-containing proteins (BRDs)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with BRD4 (PDB ID: 5U0J) to simulate interactions. Focus on the acetylated indole’s hydrogen bonding with Asn140 and the bromo group’s hydrophobic contacts .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies via MM-PBSA .
Q. What methodologies resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C. Centrifuge samples (14,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ = 270 nm) .
- Crystallinity analysis : Compare DSC thermograms of batches synthesized via different routes. Amorphous forms (glass transition ~120°C) exhibit higher solubility than crystalline forms .
Q. How can environmental fate studies assess the compound’s persistence and ecotoxicological risks?
Methodological Answer:
- Biodegradation assays : Incubate the compound (10 ppm) with activated sludge (OECD 301D protocol) and monitor via LC-MS over 28 days. Detect metabolites (e.g., debrominated or oxidized derivatives) .
- Aquatic toxicity : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) for 48 hours. Calculate LC using Probit analysis .
Q. What strategies optimize structure-activity relationships (SAR) for modifying the bromoindole or butanoic acid moieties?
Methodological Answer:
- Fragment-based design : Replace the 6-bromo group with electron-withdrawing substituents (e.g., -CF) via Suzuki-Miyaura cross-coupling. Assess changes in BRD4 inhibitory activity .
- Bioisosteric replacement : Substitute the butanoic acid with a tetrazole moiety to enhance metabolic stability while retaining carboxylate-like acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
